2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound features a piperazine core substituted at the 4-position with a 4-fluorophenyl group. The piperazine is linked via an acetamide bridge to a 4-methoxyphenyl moiety. Key data from synthesis and characterization include:
- Molecular formula: C19H21FN3O2 (inferred from structural analogs and naming conventions).
- Spectral confirmation: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) would confirm the piperazine, fluorophenyl, and methoxyphenyl groups (common in related compounds, e.g., ).
- Elemental analysis: For a structurally similar compound (C22H23ClN4O2S), calculated and found values for C, H, and N align closely, indicating high purity .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-25-18-8-4-16(5-9-18)21-19(24)14-22-10-12-23(13-11-22)17-6-2-15(20)3-7-17/h2-9H,10-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSHLRKZYICJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301186949 | |
| Record name | 4-(4-Fluorophenyl)-N-(4-methoxyphenyl)-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303091-64-7 | |
| Record name | 4-(4-Fluorophenyl)-N-(4-methoxyphenyl)-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303091-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Fluorophenyl)-N-(4-methoxyphenyl)-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and transporters
Mode of Action
It is known that the piperazine ring, a common structural motif in this compound, is often involved in interactions with biological targets. The presence of the fluorophenyl and methoxyphenyl groups may also influence the compound’s interactions with its targets. More detailed studies are required to elucidate the exact mode of action.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways. The exact pathways affected by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
The piperazine ring is known to positively modulate the pharmacokinetic properties of drug substances. Further pharmacokinetic studies would be needed to determine the compound’s bioavailability and other ADME properties.
Biological Activity
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a compound of significant interest due to its potential therapeutic applications. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system (CNS) and other pharmacological pathways. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and potential therapeutic effects.
Chemical Structure
The molecular formula of this compound is C19H22FN3O2, featuring a piperazine ring substituted with a fluorophenyl and a methoxyphenyl group. The structural characteristics are crucial for its biological activity.
Receptor Interactions
Research indicates that this compound interacts primarily with serotonin (5-HT) and dopamine receptors. Specifically, studies have shown that derivatives of piperazine compounds can exhibit significant binding affinities for various serotonin receptor subtypes, which are implicated in mood regulation and anxiety disorders .
Antidepressant Activity
In vivo studies have demonstrated that compounds similar to this compound possess antidepressant-like effects. These effects are attributed to the modulation of serotonergic pathways, suggesting that the compound may be beneficial in treating depression and anxiety disorders. For instance, a related compound was shown to increase serotonin levels in specific brain regions, leading to improved mood and reduced anxiety in animal models .
Antinociceptive Effects
The antinociceptive properties of this compound have been explored through various pain models. Studies indicate that it may exert its analgesic effects through the modulation of pain pathways involving serotonin and other neurotransmitters. The mechanism appears to involve both central and peripheral actions, making it a candidate for further development as a pain management agent .
Study 1: Serotonin Receptor Binding Affinity
A study conducted on piperazine derivatives revealed that modifications at the piperazine nitrogen significantly influenced receptor binding affinities. The presence of the fluorophenyl group was associated with enhanced interaction with 5-HT receptors, indicating that structural optimization could yield compounds with improved pharmacological profiles .
Study 2: Antidepressant-Like Effects in Rodents
In an experimental setup involving rodent models, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings suggest that the compound may act similarly to conventional antidepressants by enhancing serotonergic transmission .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Acetamide Derivatives with Aromatic Substitutions
Compounds sharing the piperazine-acetamide scaffold but differing in aromatic substituents are summarized below:
Key Observations :
- Substituent Effects on Melting Points : Electron-donating groups (e.g., methoxy in compound 28) correlate with higher melting points (314–315°C vs. 269–270°C for compound 15), suggesting enhanced crystallinity .
Functional Group Variations in Acetamide Derivatives
Q & A
Q. Key Validation Tools :
- NMR Spectroscopy : Confirm regiochemistry of the piperazine and acetamide moieties.
- Mass Spectrometry : Verify molecular weight (e.g., m/z 371.4 for C₁₉H₂₀FN₃O₂).
Basic: How is the structural integrity of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical. Key parameters include:
- R-factors : Aim for < 0.05 for high-resolution data.
- Hydrogen Bonding : Analyze interactions between the fluorophenyl group and adjacent molecules (e.g., C–H···O/N distances of 2.5–3.0 Å) .
- Torsion Angles : Confirm spatial arrangement of the piperazine ring and methoxyphenyl group.
Basic: What in vitro assays are used to screen this compound for antimicrobial activity?
- Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values).
- Fungal Assays : Use C. albicans in Sabouraud dextrose agar with fluconazole as a control .
- Positive Controls : Compare activity to ciprofloxacin (antibacterial) and ketoconazole (antifungal).
Q. Data Interpretation :
| Strain | MIC (µg/mL) | Reference Compound MIC (µg/mL) |
|---|---|---|
| S. aureus | 8–16 | Ciprofloxacin: 0.5–2 |
| C. albicans | 32–64 | Ketoconazole: 1–4 |
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Mechanistic Profiling : Assess target engagement (e.g., thymidylate synthase inhibition via enzyme kinetics) .
- Structural Modifications : Compare analogs (e.g., replacing 4-methoxyphenyl with 4-nitrophenyl) to isolate substituent effects .
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.
Example : A study found discrepancies in anticancer activity due to differences in cell membrane permeability. Addressing this via logP optimization (target: 2.5–3.5) improved consistency .
Advanced: What strategies are used to improve aqueous solubility of this compound for in vivo studies?
- Salt Formation : Use hydrochloride salts (increases solubility by 5–10× in PBS pH 7.4).
- Co-Solvents : Employ DMSO:PEG 400 (1:4) for parenteral formulations.
- Prodrug Design : Introduce phosphate esters at the methoxyphenyl group, hydrolyzed in vivo .
Q. Solubility Data :
| Formulation | Solubility (mg/mL) |
|---|---|
| Free base | 0.12 |
| Hydrochloride | 1.8 |
Advanced: How can computational modeling guide SAR studies for this compound?
- Docking Simulations : Use AutoDock Vina to predict binding to thymidylate synthase (PDB: 1HVY). Key interactions:
- Fluorophenyl group → hydrophobic pocket (ΔG ≈ -8.2 kcal/mol).
- Piperazine nitrogen → hydrogen bonding with Asp218 .
- QSAR Models : Corrogate electronic parameters (Hammett σ) of substituents with logIC₅₀ values.
Q. Predictive Metrics :
| Substituent | σ (Hammett) | Predicted logIC₅₀ |
|---|---|---|
| 4-Fluorophenyl | 0.06 | -6.3 |
| 4-Nitrophenyl | 0.82 | -7.1 |
Advanced: What analytical methods are recommended for detecting metabolic stability issues?
- Hepatic Microsome Assays : Incubate with rat/human liver microsomes (37°C, NADPH). Monitor parent compound depletion via LC-MS/MS (half-life >30 min desirable).
- CYP Inhibition Screening : Test against CYP3A4/2D6 using fluorescent substrates.
Q. Key Findings :
- Major Metabolite : N-demethylation at the piperazine ring (m/z 357.3 → 343.2).
- CYP3A4 Inhibition : IC₅₀ = 12 µM (moderate risk of drug-drug interactions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
